N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound with the molecular formula C22H24N4O4 and a molecular weight of 408.461 . This compound is part of a class of hydrazides, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-ethoxyphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or pyrazoles.
Scientific Research Applications
N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(4-ETHOXYPHENYL)-4-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-3-(1-NAPHTHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-NAPHTHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-3-(4-ETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C22H24N4O4 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H24N4O4/c1-5-30-17-9-6-15(7-10-17)18-13-19(25-24-18)22(27)26-23-14(2)16-8-11-20(28-3)21(12-16)29-4/h6-13H,5H2,1-4H3,(H,24,25)(H,26,27)/b23-14+ |
InChI Key |
WRQLHKWTVBYQEE-OEAKJJBVSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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